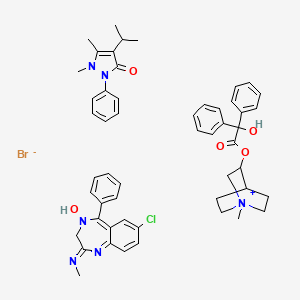
Calcium selenite
Vue d'ensemble
Description
Calcium selenite is an inorganic compound with the chemical formula ( \text{CaSeO}_3 ). It is a white crystalline solid that is relatively rare in nature. This compound is part of the selenite family, which includes various minerals containing selenium in the +4 oxidation state. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium selenite can be synthesized through several methods. One common approach involves the reaction of calcium chloride (( \text{CaCl}_2 )) with sodium selenite (( \text{Na}_2\text{SeO}_3 )) in an aqueous solution. The reaction proceeds as follows: [ \text{CaCl}_2 + \text{Na}_2\text{SeO}_3 \rightarrow \text{CaSeO}_3 + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting calcium carbonate (( \text{CaCO}_3 )) with selenous acid (( \text{H}_2\text{SeO}_3 )). The reaction is carried out under controlled conditions to ensure the purity of the product: [ \text{CaCO}_3 + \text{H}_2\text{SeO}_3 \rightarrow \text{CaSeO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions: Calcium selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to calcium selenate (( \text{CaSeO}_4 )) in the presence of strong oxidizing agents such as hydrogen peroxide (( \text{H}_2\text{O}_2 )): [ \text{CaSeO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{CaSeO}_4 + \text{H}_2\text{O} ]
Reduction: Reduction of this compound can yield elemental selenium (( \text{Se} )) when treated with reducing agents like sulfur dioxide (( \text{SO}_2 )): [ \text{CaSeO}_3 + 2\text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{CaSO}_3 + \text{Se} + \text{H}_2\text{SO}_4 ]
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different selenite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sulfur dioxide, sodium borohydride.
Substitution Reagents: Sodium selenite, selenous acid.
Major Products:
Oxidation: Calcium selenate.
Reduction: Elemental selenium.
Substitution: Various selenite derivatives.
Applications De Recherche Scientifique
Calcium selenite has numerous applications in scientific research, including:
Chemistry:
- Used as a precursor for synthesizing other selenium-containing compounds.
- Employed in studies of selenium’s chemical behavior and properties.
Biology:
- Investigated for its role in selenium metabolism and its effects on biological systems.
- Used in studies related to antioxidant defense mechanisms.
Medicine:
- Explored for its potential therapeutic applications, including cancer treatment due to its selective toxicity to cancer cells.
- Studied for its role in preventing selenium deficiency-related diseases.
Industry:
- Utilized in the production of glass and ceramics as a decolorizing agent.
- Employed in the manufacture of pigments and coatings.
Mécanisme D'action
Calcium selenite can be compared with other selenium-containing compounds, such as:
Calcium selenate (( \text{CaSeO}_4 )): Unlike this compound, calcium selenate contains selenium in the +6 oxidation state and is more oxidized.
Sodium selenite (( \text{Na}_2\text{SeO}_3 )): Sodium selenite is more soluble in water and is commonly used as a dietary supplement.
Selenous acid (( \text{H}_2\text{SeO}_3 )): Selenous acid is a more reactive form of selenium and is used in various chemical reactions.
Uniqueness: this compound is unique due to its specific chemical properties and its role as a source of selenium in various applications. Its relatively low solubility compared to other selenium compounds makes it suitable for controlled release applications in biological and industrial settings.
Comparaison Avec Des Composés Similaires
- Calcium selenate
- Sodium selenite
- Selenous acid
- Selenium dioxide
- Sodium selenate
Propriétés
IUPAC Name |
calcium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZXJRBXKTZILP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaSeO3, CaO3Se | |
| Record name | calcium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929901 | |
| Record name | Calcium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13780-18-2 | |
| Record name | Calcium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM88Q44QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)







![Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester](/img/structure/B1202278.png)
